Cas no 404925-69-5 (2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol)

404925-69-5 structure
Produktname:2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(2,3,4,9-Tetrahydro-1H--carbolin-1-yl)-phenol
- 2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
- 2-(2,3,4,9-tetrahydro-1h-beta-carbolin-1-yl)-phenol
- CS-0270354
- CHEMBL5188558
- 2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENOL
- EN300-229572
- 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
- AKOS000310124
- 2-(2,3,4,9-tetrahydro-1h-b-carbolin-1-yl)-phenol
- 2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- 404925-69-5
- BBL038705
- 2-(2,3,4,9-Tetrahydro-1H- -carbolin-1-yl)-phenol
- STK312441
-
- MDL: MFCD02612683
- Inchi: InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2
- InChI-Schlüssel: DLRFYHZDPBAQHF-UHFFFAOYSA-N
- Lächelt: C1=CC=C2C(=C1)C3=C(C(C4=CC=CC=C4O)NCC3)N2
Berechnete Eigenschaften
- Genaue Masse: 264.126263138Da
- Monoisotopenmasse: 264.126263138Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 1
- Komplexität: 348
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 48.1Ų
- XLogP3: 2.8
2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229572-1.0g |
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol |
404925-69-5 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
Enamine | EN300-229572-2.5g |
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol |
404925-69-5 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
Fluorochem | 025316-1g |
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol |
404925-69-5 | 1g |
£287.00 | 2022-03-01 | ||
Fluorochem | 025316-5g |
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol |
404925-69-5 | 5g |
£782.00 | 2022-03-01 | ||
Enamine | EN300-229572-5g |
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol |
404925-69-5 | 5g |
$1115.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341024-5g |
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol |
404925-69-5 | 97% | 5g |
¥24079.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341024-2.5g |
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol |
404925-69-5 | 97% | 2.5g |
¥19000.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341024-1g |
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol |
404925-69-5 | 97% | 1g |
¥9003.00 | 2024-05-14 | |
Enamine | EN300-229572-0.05g |
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol |
404925-69-5 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
Enamine | EN300-229572-0.25g |
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol |
404925-69-5 | 95% | 0.25g |
$149.0 | 2024-06-20 |
2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol Verwandte Literatur
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
404925-69-5 (2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol) Verwandte Produkte
- 1516351-56-6(N4,N4-Dibutyl-2-methylpyrimidine-4,6-diamine)
- 1227578-02-0(2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile)
- 700350-91-0(5-Thiazoleacetic acid, 2-[2-[(5-bromo-2-thienyl)methylene]hydrazinyl]-4,5-dihydro-4-oxo-)
- 177970-27-3(8-bromo-6-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 2413868-87-6(N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride)
- 933704-01-9(6-Amino-2-methylpyrimidine-4-carboxylic acid)
- 1206970-54-8(8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 955304-37-7(N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 19576-08-0(7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:404925-69-5)2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol

Reinheit:99%
Menge:1g
Preis ($):325.0